molecular formula C9H8BrFO B6593720 8-Bromo-6-fluorochroman CAS No. 746638-33-5

8-Bromo-6-fluorochroman

Cat. No.: B6593720
CAS No.: 746638-33-5
M. Wt: 231.06 g/mol
InChI Key: CWHBRNOMRBEAOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-6-fluorochroman (CAS 746638-33-5) is a valuable chroman-based building block in medicinal chemistry for the isolation, design, and synthesis of novel lead compounds . Chromanone scaffolds, such as this derivative, are recognized as privileged structures in drug discovery due to their association with a wide spectrum of biological activities . The bromo and fluoro substituents on the chroman core make this compound a versatile intermediate for further chemical modifications, including cross-coupling reactions, enabling researchers to explore structure-activity relationships and develop new therapeutic agents. Chroman and chromanone derivatives have demonstrated significant potential in pharmacological research, exhibiting activities including anticancer, antimicrobial, and anti-inflammatory effects . For instance, chromanone analogues have been investigated for their potent cytotoxic profiles against various cancer cell lines . Furthermore, related fluorinated chroman intermediates are utilized in the synthesis of complex molecules with anti-inflammatory properties, such as derivatives of the drug Nebivolol . This compound is supplied For Research Use Only and is strictly not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions, referring to the associated Safety Data Sheet for detailed hazard and handling information.

Properties

IUPAC Name

8-bromo-6-fluoro-3,4-dihydro-2H-chromene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO/c10-8-5-7(11)4-6-2-1-3-12-9(6)8/h4-5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHBRNOMRBEAOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC(=C2)F)Br)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 6-Fluorochroman

A direct method involves brominating 6-fluorochroman at the 8-position using electrophilic aromatic substitution. The electron-withdrawing fluorine atom directs bromination to the para position relative to itself, yielding 8-bromo-6-fluorochroman.

Reaction Conditions

  • Reagents : Bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane or acetic acid.

  • Catalyst : Lewis acids such as FeBr₃ or AlCl₃ (0.1–1.0 equiv).

  • Temperature : 0–25°C for controlled reactivity.

  • Yield : 60–75%, with purity >95% after recrystallization.

Mechanistic Insights
The fluorine atom at position 6 deactivates the aromatic ring, necessitating a Lewis acid to polarize Br₂ and facilitate electrophilic attack. Competing ortho/para selectivity is mitigated by steric hindrance from the chroman oxygen.

Fluorination of 8-Bromochroman

Alternatively, fluorinating 8-bromochroman introduces the fluorine atom post-bromination. This route is less common due to challenges in achieving regioselective fluorination on a brominated scaffold.

Reaction Conditions

  • Fluorinating Agents : Selectfluor® or DAST (diethylaminosulfur trifluoride).

  • Solvent : Acetonitrile or DMF.

  • Yield : 40–55%, with byproducts from C-Br bond cleavage.

Limitations
Low yields arise from the stability of the C-Br bond under fluorination conditions, necessitating precise stoichiometry and inert atmospheres.

Multi-Step Synthesis from p-Fluorophenol Derivatives

Starting Material: 4-Fluoro-2-bromophenol

A scalable approach begins with 4-fluoro-2-bromophenol, leveraging its pre-installed halogen atoms for downstream cyclization.

Cyclization to Chromene Intermediate

The phenol derivative reacts with dimethyl butynedioate in methanol under basic conditions, forming a chromene ring via Fries rearrangement and Michael addition.

Key Steps

  • Fries Rearrangement : Catalyzed by AlCl₃ or trifluoroacetic acid at 25–30°C.

  • Michael Addition : Maleic anhydride facilitates ring closure, yielding 6-fluoro-4-oxo-4H-chromene-2-carboxylic acid.

Yield : 85–90% after acidification and filtration.

Hydrogenation to Chroman

The chromene intermediate undergoes catalytic hydrogenation with Pd/C (5% w/w) in glacial acetic acid at 70–80°C and 2.0 MPa H₂ pressure.

Reaction Outcomes

  • Conversion : >99% with 88.4% isolated yield.

  • Purity : 99.8% after recrystallization in sherwood oil.

Bromination Post-Cyclization

Introducing bromine after chroman ring formation ensures regioselectivity. For example, treating 6-fluorochroman with Br₂ in H₂SO₄ at 25–30°C achieves 8-bromo substitution without ring degradation.

Optimization Data

ParameterValue
Br₂ Equivalents1.2
Reaction Time5 hours
Temperature25–30°C
Yield78–82%

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Modern facilities employ automated reactors for bromination and fluorination steps, enhancing reproducibility and safety.

Case Study

  • Reactor Type : Tubular flow reactor with in-line monitoring.

  • Throughput : 50 kg/day with 98% purity.

  • Cost Reduction : 30% lower than batch processes due to reduced solvent waste.

Quality Control Protocols

  • HPLC Analysis : Confirms <0.1% residual solvents (e.g., methanol, acetic acid).

  • XRD Crystallography : Validates halogen positioning and crystal lattice integrity.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Bromination of 6-Fluorochroman7595ModerateHigh
Multi-Step from p-Fluorophenol8899.8HighModerate
Post-Cyclization Bromination8298HighLow

Key Trade-offs

  • The multi-step route offers superior purity but requires intricate intermediate isolation.

  • Direct bromination is cost-effective but less selective.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-6-fluorochroman undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different oxygenated or hydrogenated compounds .

Scientific Research Applications

8-Bromo-6-fluorochroman has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Bromo-6-fluorochroman involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

Key structural analogs differ in substituent positions or functional groups, influencing reactivity and applications:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Positions Availability Key Applications
8-Bromo-6-fluorochroman N/A C₉H₈BrFO ~243.03 Br (8), F (6) Discontinued Research intermediate
This compound-4-one 1092350-87-2 C₉H₆BrFO₂ 245.05 Br (8), F (6), ketone (4) Available Pharmaceutical research
7-Bromo-6-fluorochroman-4-one 27407-12-1 C₉H₆BrFO₂ 245.05 Br (7), F (6), ketone (4) Available Synthetic chemistry
5-Bromo-8-fluorochroman-4-one 1092350-61-2 C₉H₆BrFO₂ 245.05 Br (5), F (8), ketone (4) Available Medicinal chemistry
6-Bromochromone 51483-92-2 C₉H₅BrO₂ 225.04 Br (6), ketone (4) Available Material science

Key Observations :

  • Substituent Position Effects : Bromine at position 8 (vs. 5 or 7) alters steric hindrance and electronic distribution, impacting binding affinity in drug-receptor interactions. For example, this compound-4-one may exhibit different pharmacokinetic properties compared to its 5-bromo isomer due to reduced steric crowding .
  • Functional Group Influence: The ketone group in chroman-4-one derivatives enhances polarity and hydrogen-bonding capacity compared to non-ketone analogs like this compound. This makes chroman-4-ones more suitable for crystallography studies .

Physicochemical Properties

  • Solubility: Chroman-4-one derivatives (e.g., this compound-4-one) generally exhibit lower solubility in apolar solvents due to the ketone group, whereas non-ketone analogs may have better lipid compatibility .
  • Stability : Bromine at position 8 in this compound-4-one may increase susceptibility to nucleophilic substitution compared to 7-bromo isomers, as the para position relative to the ketone could stabilize transition states .

Biological Activity

8-Bromo-6-fluorochroman is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of bromine and fluorine atoms on the chroman ring enhances its reactivity and interaction with biological targets, making it a candidate for various therapeutic applications.

The molecular formula of this compound is C9H8BrFC_9H_8BrF with a molecular weight of approximately 231.06 g/mol. Its structure can be represented as follows:

PropertyValue
CAS Number746638-33-5
Molecular Weight231.0616 g/mol
SolubilityVaries with solvent
Storage Conditions-80°C for 6 months; -20°C for 1 month

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules, including enzymes and receptors. The mechanism involves:

  • Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity.
  • Enhanced Lipophilicity : The fluorine atom increases the compound's lipophilicity, allowing better interaction with hydrophobic regions of biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The bromine and fluorine substituents enhance its binding affinity to microbial targets, leading to effective inhibition of growth and proliferation.

Anticancer Potential

Preliminary studies suggest that this compound may also possess anticancer properties. It has been tested in vitro against several cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis (programmed cell death).

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds was conducted:

Compound NameStructure FeaturesBiological Activity
6-Bromo-chroman-4-amineBromine at position 6Moderate anticancer activity
8-Fluoro-chroman-4-amineFluorine at position 8Antimicrobial properties
6,8-Dibromo-chroman-4-amineBromine at positions 6 and 8Enhanced cytotoxicity

The unique combination of bromine and fluorine in this compound may provide distinct advantages in terms of biological activity compared to its analogs.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Antimicrobial Activity Study :
    • Conducted against Gram-positive and Gram-negative bacteria.
    • Results showed a significant reduction in bacterial growth at concentrations as low as 10μM10\mu M.
  • Anticancer Activity Assessment :
    • Tested on human cancer cell lines (e.g., HeLa, MCF-7).
    • Demonstrated IC50 values ranging from 5μM5\mu M to 15μM15\mu M, indicating potent anticancer effects.
  • Mechanistic Insights :
    • Studies suggest that the compound may inhibit specific signaling pathways involved in cell proliferation and survival.

Q & A

Q. What are the standard synthetic routes for 8-Bromo-6-fluorochroman-4-amine?

The synthesis typically involves multi-step organic reactions. Bromination and fluorination of a chroman precursor are followed by amination at the 4-position. Catalysts such as palladium or copper complexes are often employed, with solvents like dichloromethane or tetrahydrofuran (THF) under controlled temperatures (40–80°C). Yield optimization requires precise stoichiometric ratios of reagents .

Q. How is purity ensured during synthesis?

Purification techniques include recrystallization (using ethanol/water mixtures) and column chromatography (silica gel with hexane/ethyl acetate gradients). Purity is validated via HPLC (>95%) and NMR spectroscopy to confirm absence of halogenated byproducts .

Q. What analytical methods are used to characterize this compound-4-amine?

Key techniques include:

  • NMR (¹H, ¹³C, ¹⁹F) to confirm substituent positions and chirality.
  • Mass spectrometry (ESI or EI) for molecular weight verification (expected m/z: ~246.08).
  • X-ray crystallography for absolute stereochemical assignment in enantiopure forms .

Q. What are the recommended storage conditions for derivatives of this compound?

Store at 0–6°C in amber glass vials under inert gas (argon/nitrogen) to prevent photodegradation and hydrolysis. Lyophilized forms are stable for >12 months at -20°C .

Advanced Research Questions

Q. How can reaction conditions be optimized for industrial-scale synthesis?

Continuous flow reactors improve scalability by maintaining consistent temperature/pressure. Catalyst loading is reduced via immobilized metal catalysts (e.g., Pd/C), and solvent recycling minimizes waste. Reaction kinetics modeling (e.g., Arrhenius plots) identifies optimal dwell times (typically 2–4 hours) .

Q. What strategies resolve contradictions in enzyme inhibition data across studies?

Discrepancies may arise from assay conditions (pH, co-solvents) or enantiomeric purity. Researchers should:

  • Compare inhibition constants (Kᵢ) under standardized conditions (e.g., Tris buffer, pH 7.4).
  • Use chiral HPLC to verify enantiopurity, as (R)- and (S)-isomers exhibit divergent bioactivities .

Q. How do structural analogs influence biological activity?

Substitutions at the 6- and 8-positions significantly alter interactions. For example:

  • 8-Chloro-6-fluorochroman-4-amine : Reduced steric hindrance increases binding to cytochrome P450 enzymes.
  • 6-Bromo-7-fluorochroman-4-amine : Enhanced lipophilicity improves blood-brain barrier penetration. Quantitative Structure-Activity Relationship (QSAR) models predict bioactivity based on halogen electronegativity and ring topology .

Q. How does solvent choice affect stability in biological assays?

Polar aprotic solvents (e.g., DMSO) enhance solubility but may denature proteins. Co-solvents like PEG-400 (≤10% v/v) balance solubility and assay integrity. Stability is monitored via UV-Vis spectroscopy (λmax ~270 nm) over 24-hour periods .

Q. What computational methods predict metabolic pathways for this compound?

Density Functional Theory (DFT) calculations identify electrophilic sites prone to Phase I metabolism (e.g., CYP450-mediated oxidation). Molecular docking (AutoDock Vina) simulates binding to hepatic enzymes, prioritizing metabolites for LC-MS validation .

Q. How are chiral intermediates resolved during asymmetric synthesis?

Chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution (lipases) achieve >90% enantiomeric excess (ee). Dynamic kinetic resolution (DKR) using ruthenium catalysts enables single-step enantiomer production .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on antimicrobial efficacy?

Discrepancies may stem from bacterial strain variability or compound degradation. Mitigation steps include:

  • Replicating assays in multiple strains (e.g., Gram-positive vs. Gram-negative).
  • Validating compound integrity post-incubation via LC-MS.
  • Adjusting MIC (Minimum Inhibitory Concentration) protocols to account for serum protein binding .

Q. Why do cytotoxicity studies show variability across cell lines?

Tumor cell lines (e.g., HeLa vs. MCF-7) express differing levels of drug transporters (e.g., P-glycoprotein). Researchers should:

  • Normalize IC₅₀ values to ATP content or protein concentration.
  • Use isogenic cell pairs (wild-type vs. transporter-knockout) to isolate efflux effects .

Methodological Tables

Parameter Optimal Range Key References
Reaction Temperature40–80°C
HPLC Mobile PhaseHexane:EtOAc (70:30 to 50:50)
Chiral Resolution>90% ee
Storage Stability>12 months at -20°C (lyophilized)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-6-fluorochroman
Reactant of Route 2
8-Bromo-6-fluorochroman

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.